
1-Butyl-4-chloroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-chloroimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties
Vorbereitungsmethoden
The synthesis of 1-butyl-4-chloroimidazole typically involves the alkylation of 4-chloroimidazole with butyl halides under basic conditions. One common method is the reaction of 4-chloroimidazole with butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to achieve efficient synthesis on a larger scale.
Analyse Chemischer Reaktionen
1-Butyl-4-chloroimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-chloroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential as an antihypertensive agent, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-butyl-4-chloroimidazole and its derivatives often involves interaction with specific molecular targets. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. As an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-4-chloroimidazole can be compared with other haloimidazoles such as 1-butyl-4-bromoimidazole and 1-butyl-4-iodoimidazole. These compounds share similar chemical structures but differ in their reactivity and applications due to the different halogen atoms. The chlorine atom in this compound provides a balance between reactivity and stability, making it a versatile compound for various applications.
Similar compounds include:
- 1-Butyl-4-bromoimidazole
- 1-Butyl-4-iodoimidazole
- 1-Butyl-4-fluoroimidazole
Each of these compounds has unique properties that make them suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H11ClN2 |
|---|---|
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
1-butyl-4-chloroimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-10-5-7(8)9-6-10/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
IKFHOUWXXJKENT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


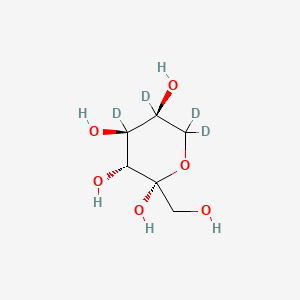
![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
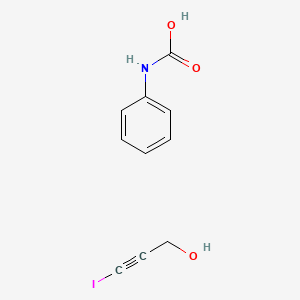
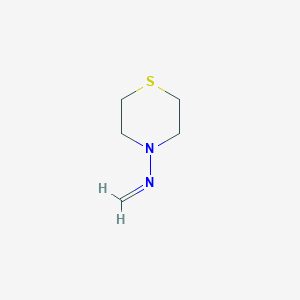
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
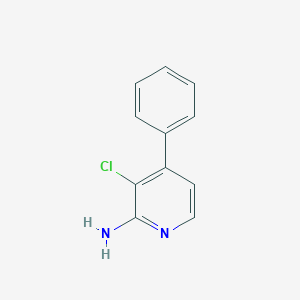
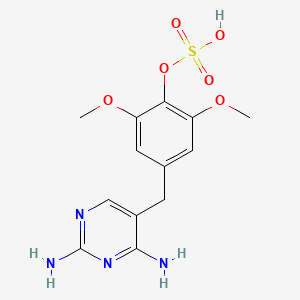
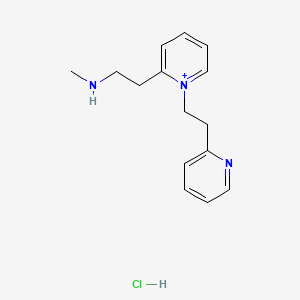


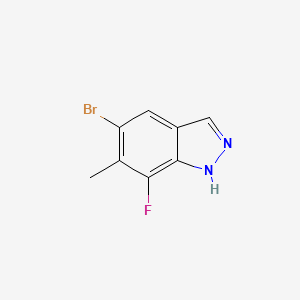
![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
